molecular formula C8H3BrClNO3S B1460537 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride CAS No. 1807077-82-2

2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride

Cat. No.: B1460537
CAS No.: 1807077-82-2
M. Wt: 308.54 g/mol
InChI Key: LASUSTODQOAYBF-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H3BrClNO3S and a molecular weight of 292.54 g/mol. This compound is known for its unique properties and finds applications in various fields such as pharmaceuticals, material sciences, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride typically involves the bromination, cyanation, and formylation of benzenesulfonyl chloride derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Cyanation can be achieved using copper(I) cyanide, while formylation can be performed using formylating agents such as formic acid or formamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is utilized in various scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Material Sciences: Used in the development of advanced materials with specific properties.

    Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various substituted products. The formyl and cyano groups also contribute to its reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-cyano-4-formylbenzenesulfonyl chloride: Similar structure with slight variations in the position of substituents.

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains fluorine atoms instead of cyano and formyl groups.

    2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a single fluorine atom instead of cyano and formyl groups.

Uniqueness

2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is unique due to the presence of both cyano and formyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-bromo-4-cyano-6-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-5(3-11)1-6(4-12)8(7)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASUSTODQOAYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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